Cas no 4810-40-6 (N-Ethylpyridine-3-sulfonamide)
N-Ethylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Ethylpyridine-3-sulfonamide
- 3-Pyridinesulfonamide,N-ethyl-
- ARSENOLITE ACRIDINE N-ETHYL -3 - SULFONAMIDE
- N-Ethylpyridine-3-sulphonamide
- 3-Ethylsulphamoylpyridine
- 3-Pyridinesulfonamide,N-ethyl
- AKOS009402188
- EN300-1453410
- A871955
- SCHEMBL3447394
- MFCD09027298
- 4810-40-6
- DTXSID40649578
- 3-ETHYLSULFAMOYLPYRIDINE
- D74971
- CS-0090834
- BS-23763
- SB52455
- DB-371553
-
- MDL: MFCD09027298
- Inchi: 1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
- InChI Key: IWPLNORLLKQJBC-UHFFFAOYSA-N
- SMILES: S(C1C=NC=CC=1)(NCC)(=O)=O
Computed Properties
- Exact Mass: 186.04600
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- PSA: 67.44000
- LogP: 1.85150
N-Ethylpyridine-3-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethylpyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209989-1g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 209989-5g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Alichem | A029184486-25g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 95% | 25g |
$622.39 | 2023-09-01 | |
| Chemenu | CM171790-25g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 95% | 25g |
$534 | 2021-08-05 | |
| TRC | E932055-10mg |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E932055-50mg |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E932055-100mg |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR7151-1g |
N-Ethylpyridine-3-sulphonamide |
4810-40-6 | 96% | 1g |
£120.00 | 2024-07-21 | |
| Chemenu | CM171790-1g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 95% | 1g |
$67 | 2023-01-02 | |
| 1PlusChem | 1P003THJ-1g |
N-Ethylpyridine-3-sulfonamide |
4810-40-6 | 96% | 1g |
$83.00 | 2025-02-20 |
N-Ethylpyridine-3-sulfonamide Suppliers
N-Ethylpyridine-3-sulfonamide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-Ethylpyridine-3-sulfonamide
Introduction to N-Ethylpyridine-3-sulfonamide (CAS No. 4810-40-6)
N-Ethylpyridine-3-sulfonamide, with the chemical formula C₇H₉NO₂S and CAS number 4810-40-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research. The presence of both pyridine and sulfonamide functional groups makes it a versatile intermediate in synthesizing various pharmacologically active molecules.
The< strong>N-Ethylpyridine-3-sulfonamide molecule consists of a pyridine ring substituted at the 3-position with a sulfonamide group, further modified by an ethyl group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry. The sulfonamide moiety is particularly noteworthy, as it is widely recognized for its role in enhancing the bioavailability and binding affinity of many therapeutic agents.
In recent years, there has been growing interest in the< strong>synthetic applications of N-Ethylpyridine-3-sulfonamide. Researchers have explored its utility in constructing complex molecular architectures, particularly in the development of novel antibiotics and anti-inflammatory agents. The pyridine ring serves as a scaffold for further functionalization, allowing chemists to introduce additional pharmacophores that can modulate biological pathways effectively.
The< strong>pharmacological properties of N-Ethylpyridine-3-sulfonamide have been extensively studied, particularly in the context of its potential as an intermediate in drug discovery. Initial studies have suggested that this compound exhibits moderate activity against certain bacterial strains, making it a promising candidate for further investigation. Additionally, its interaction with biological targets such as enzymes and receptors has been explored, providing insights into its mechanism of action.
One of the most intriguing aspects of N-Ethylpyridine-3-sulfonamide is its role in< strong>biochemical research. The compound has been utilized in various experimental systems to study enzyme inhibition and receptor binding. For instance, researchers have employed this molecule to investigate the effects of sulfonamide derivatives on carbonic anhydrase, an enzyme involved in numerous physiological processes. These studies have not only enhanced our understanding of the compound's interactions but also provided valuable data for designing more effective therapeutic agents.
The< strong>synthetic methodologies associated with N-Ethylpyridine-3-sulfonamide are another area of active research. Chemists have developed novel synthetic routes that improve yield and purity, making it more accessible for industrial applications. These advancements have enabled the large-scale production of derivatives that can be used in pharmaceutical formulations. Furthermore, green chemistry principles have been integrated into these synthetic processes, reducing environmental impact while maintaining high efficiency.
In conclusion, N-Ethylpyridine-3-sulfonamide (CAS No. 4810-40-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structure and reactivity make it a valuable intermediate in drug development, while its pharmacological properties offer promising avenues for therapeutic intervention. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.
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